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molecular formula C8H10N4O2 B8561809 3-Amino-6-(dimethoxymethyl)pyrazine-2-carbonitrile CAS No. 64440-77-3

3-Amino-6-(dimethoxymethyl)pyrazine-2-carbonitrile

Cat. No. B8561809
M. Wt: 194.19 g/mol
InChI Key: GRYDTRRYQOSEDF-UHFFFAOYSA-N
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Patent
US04725689

Procedure details

0.2 g of hydrazine hydrate were added dropwise to a suspension of 2 g of 3-cyano-5-dimethoxymethyl-2-phthalimidopyrazine in 40 ml of absolute methanol at 40° C. Immediately after the addition, the solution became clear, and crystals were precipitated after a few minutes. Chromatography over silica gel gave 0.9 g (75%) of 2-amino-3-cyano-5-dimethoxymethylpyrazine. 1H-NMR (270 MHz, DMSO-d6): δ3.3 (s, 6H), 5.0 (s, 1H), 8.35 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
3-cyano-5-dimethoxymethyl-2-phthalimidopyrazine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([C:6]1[C:7]([N:17]2C(=O)C3=CC=CC=C3C2=O)=[N:8][CH:9]=[C:10]([CH:12]([O:15][CH3:16])[O:13][CH3:14])[N:11]=1)#[N:5]>CO>[NH2:17][C:7]1[C:6]([C:4]#[N:5])=[N:11][C:10]([CH:12]([O:15][CH3:16])[O:13][CH3:14])=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O.NN
Name
3-cyano-5-dimethoxymethyl-2-phthalimidopyrazine
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C(=NC=C(N1)C(OC)OC)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Immediately after the addition
CUSTOM
Type
CUSTOM
Details
crystals were precipitated after a few minutes

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1C#N)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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